molecular formula C21H19F3N2O2S B3178169 N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 410096-73-0

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3178169
CAS No.: 410096-73-0
M. Wt: 420.4 g/mol
InChI Key: WVSQPMQOVRCKOM-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS: 410096-73-0) is a chiral sulfonamide derivative characterized by a stereospecific (1S,2S) configuration at the ethylamine backbone and a trifluoromethyl (-CF₃) substituent on the benzenesulfonamide moiety. This compound is widely utilized in asymmetric catalysis, particularly as a ligand in enantioselective cycloaddition reactions, where it demonstrates high efficiency (95% yield in [4+2] cycloadditions) . Its molecular formula is inferred as C₂₁H₁₉F₃N₂O₂S, with a calculated molecular weight of ~420.44 g/mol (exact formula validation requires additional data). The compound is commercially available at 97% purity, with enantiomeric purity critical for catalytic performance .

Properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2S/c22-21(23,24)17-11-13-18(14-12-17)29(27,28)26-20(16-9-5-2-6-10-16)19(25)15-7-3-1-4-8-15/h1-14,19-20,26H,25H2/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSQPMQOVRCKOM-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Amino Alcohol Intermediate: The synthesis begins with the preparation of the amino alcohol intermediate, which involves the reduction of a corresponding nitro compound using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Coupling with Benzenesulfonyl Chloride: The amino alcohol intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as various substituted sulfonamides.

Scientific Research Applications

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs vary in substituents, stereochemistry, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) CAS RN Key Features
Target Compound : N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide -CF₃ on benzene; (1S,2S) configuration ~420.44 410096-73-0 High catalytic efficiency (95% yield in cycloadditions); 97% purity
Enantiomer : N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide -CF₃ on benzene; (1R,2R) configuration ~420.44 1105576-13-3 Mirror stereochemistry; similar purity (97%) but distinct enantioselectivity
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-tris(isopropyl)benzenesulfonamide Bulky isopropyl groups on benzene 519.93 300345-91-9 Enhanced steric hindrance; ≥99% e.e.; used in sterically demanding reactions
N-((1S,2S)-2-Amino-1,2-diphenylethyl)thiophene-2-sulfonamide Thiophene sulfonamide; cyano substitution 377.47 Not provided 77% synthesis yield; stabilizes transition states in nitrile-based catalysis
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide Trifluoromethanesulfonyl (-SO₂CF₃) group 344.35 852212-89-6 Smaller molecular weight; lower steric bulk; priced at JPY 22,400/g
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea Thiourea linker; bis-CF₃ groups 519.93 (HCl salt) 49216-64 Dual trifluoromethyl groups increase lipophilicity; stored at 0–6°C

Table 2: Commercial and Physicochemical Comparison

Compound Purity Price (JPY) Storage Conditions Key Applications
Target Compound 97% Not listed Not specified Asymmetric catalysis
Enantiomer (1R,2R) 97% Bulk inquiry required Not specified Mirror-image catalytic studies
2,4,6-Tris(isopropyl) analog ≥98%, ≥99% e.e. ¥24.0–84.0/mg Room temperature High-steric-demand ligand synthesis
Thiourea derivative (bis-CF₃) 97% ¥24,600/100mg 0–6°C Enzyme inhibition studies
Trifluoromethanesulfonamide Not specified ¥22,400/g Not specified Cost-effective alternative for less steric reactions

Research Findings and Key Insights

Catalytic Performance :

  • The target compound outperforms its thiourea analogs (e.g., 3,5-bis(trifluoromethyl)phenyl derivative) in cycloaddition reactions, achieving 95% yield vs. lower yields in sterically hindered thioureas .
  • The thiophene-2-sulfonamide analog shows reduced catalytic efficiency (77% yield) due to weaker electron-withdrawing effects compared to -CF₃ .

Steric and Electronic Effects :

  • Bulky substituents (e.g., tris(isopropyl) groups) enhance enantioselectivity but reduce reaction rates in crowded substrates .
  • The -CF₃ group in the target compound balances electron withdrawal and steric demand, optimizing transition-state stabilization .

Economic and Logistical Factors: The 1R,2R enantiomer is priced competitively but requires custom synthesis for bulk quantities . Thiourea derivatives demand cold storage, increasing logistical costs compared to sulfonamides .

Biological Activity

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide, also known by its CAS number 167316-27-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C21H22F3N2O2S
  • Molecular Weight : 366.48 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group which is often associated with various pharmacological activities.

1. Inhibition of Lipoxygenases

Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on lipoxygenases (LOXs), particularly the platelet-type 12-lipoxygenase (12-LOX). LOXs play critical roles in inflammatory processes and are implicated in diseases such as cancer and diabetes.

A study demonstrated that derivatives of benzenesulfonamide showed nanomolar potency against 12-LOX while maintaining selectivity over cyclooxygenases (COXs) . The inhibition of 12-HETE (a product of 12-LOX activity) was observed in β-cells, indicating a potential therapeutic application in diabetes management.

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. Sulfonamides have been studied for their ability to induce apoptosis in cancer cells. In vitro studies have shown that compounds with similar scaffolds can inhibit cell proliferation and promote cell death in various cancer cell lines .

3. Anti-inflammatory Effects

Given the role of LOXs in inflammation, the inhibition of these enzymes by this compound may translate to anti-inflammatory effects. This could be particularly beneficial in conditions characterized by chronic inflammation.

Case Study 1: Inhibition of Platelet Aggregation

In a clinical study involving human platelets, compounds related to this compound were shown to inhibit PAR-4 induced aggregation and calcium mobilization. This effect was linked to the reduction of thromboxane A2 production, suggesting a mechanism for preventing thrombosis .

Case Study 2: Antidiabetic Properties

Another investigation focused on the antidiabetic potential of similar sulfonamide derivatives. The results indicated a reduction in blood glucose levels and improved insulin sensitivity in diabetic animal models. The mechanism was attributed to enhanced insulin signaling pathways due to LOX inhibition .

Summary Table of Biological Activities

Activity TypeEffectReference
Lipoxygenase InhibitionNanomolar potency against 12-LOX
Anticancer ActivityInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers
Platelet AggregationInhibition of PAR-4 induced aggregation
AntidiabeticImproved insulin sensitivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.